

Triflusal-13C6 synthesis and isotopic labeling

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Compound of Interest

Compound Name: **Triflusal-13C6**

Cat. No.: **B1141167**

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An in-depth technical guide on the synthesis and isotopic labeling of **Triflusal-13C6** for researchers, scientists, and drug development professionals.

Introduction

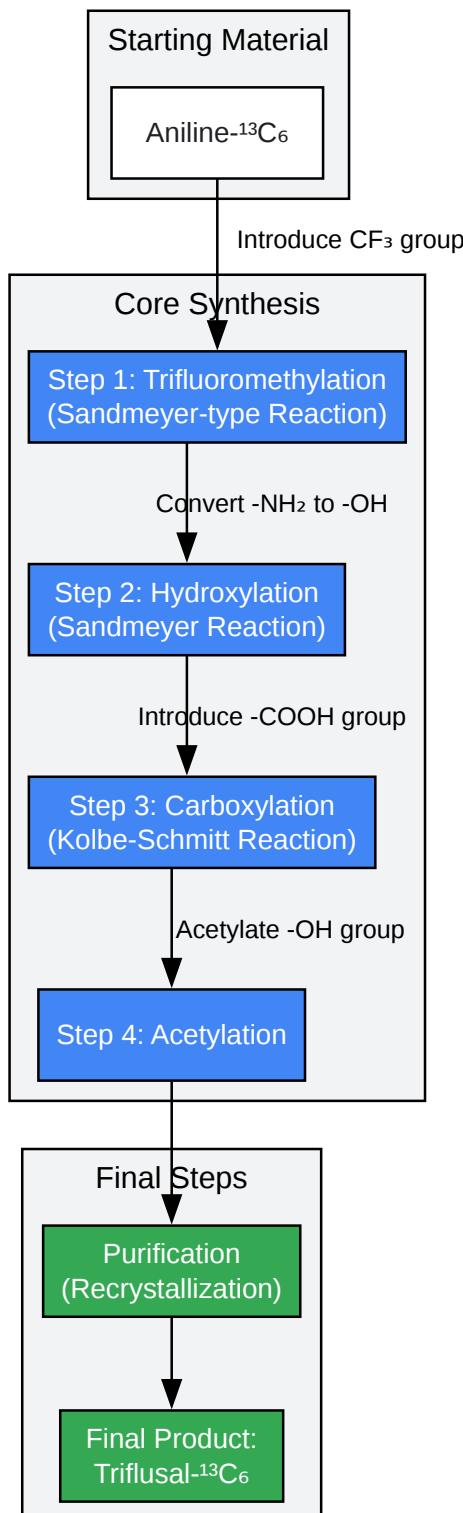
Triflusal, 2-acetoxy-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor used for the prevention of thromboembolic events.^{[1][2]} Structurally similar to acetylsalicylic acid (aspirin), it acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2, a potent promoter of platelet aggregation.^{[3][4][5]} Its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes to its antiplatelet activity.

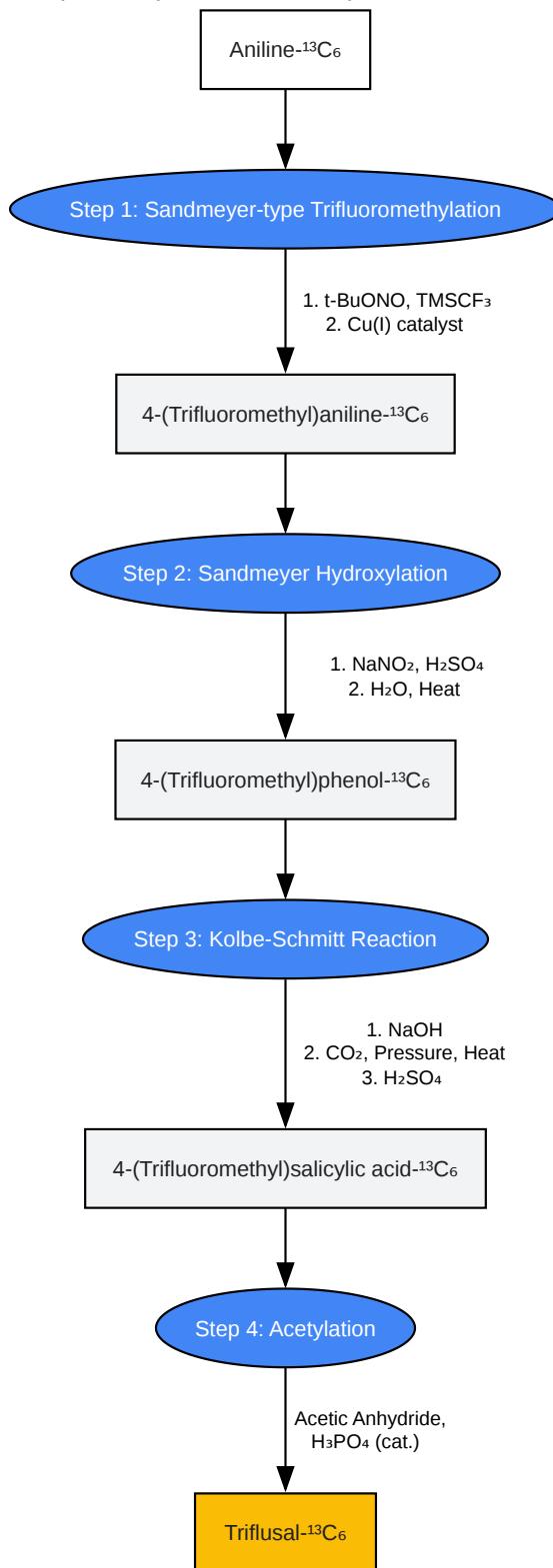
Isotopic labeling, the incorporation of isotopes such as Carbon-13 (¹³C), is a critical technique in drug development. ¹³C-labeled compounds are used as internal standards for quantitative analysis by mass spectrometry and in nuclear magnetic resonance (NMR) studies to elucidate metabolic pathways and pharmacokinetic profiles. This guide provides a detailed technical overview of a proposed synthetic pathway for **Triflusal-13C6**, where the six carbon atoms of the benzene ring are replaced with ¹³C isotopes. The synthesis leverages commercially available ¹³C₆-labeled starting materials and established chemical transformations.

Overall Synthesis Strategy

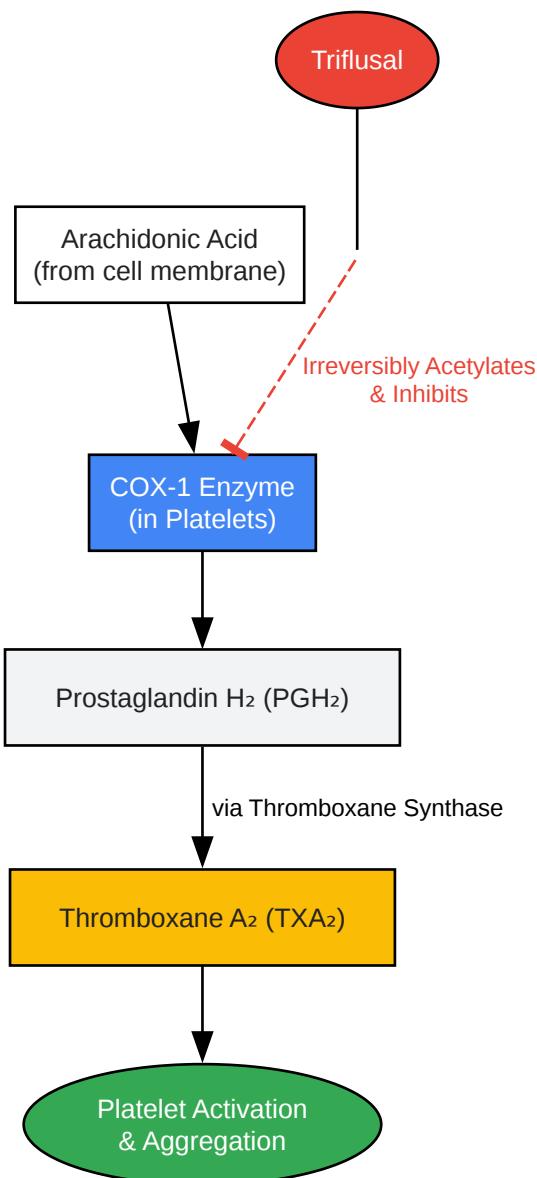
The synthesis of **Triflusal-13C6** is a multi-step process commencing with a commercially available, fully labeled benzene ring derivative, Aniline-¹³C₆. The strategy involves the sequential introduction of the required functional groups—trifluoromethyl (CF₃), hydroxyl (-OH), and carboxyl (-COOH)—onto the labeled aromatic core, followed by a final acetylation step.

Below is a diagram outlining the logical workflow of the proposed synthesis.

Overall Workflow for Triflusal-¹³C₆ Synthesis

Proposed Synthesis Pathway for Triflusal- $^{13}\text{C}_6$ 

Triflusal's Mechanism of Action on the Arachidonic Acid Pathway

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